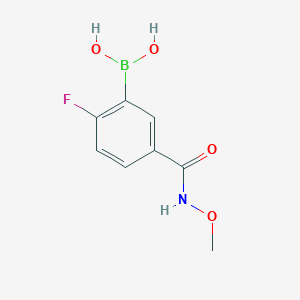
(2-Fluor-5-(Methoxycarbamoyl)phenyl)boronsäure
Übersicht
Beschreibung
“(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H9BFNO4 . It appears as a white to off-white powder or crystals . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 212.97 . Its InChI code is 1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 361.0±52.0 °C at 760 mmHg, and a flash point of 172.1±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(2-Fluor-5-(Methoxycarbamoyl)phenyl)boronsäure: wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion ist ein Eckpfeiler in der organischen Chemie und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Verbindung fungiert als Borreagenz und wird unter Palladiumkatalyse mit verschiedenen Aryl- oder Vinylhalogeniden gekoppelt, um Biarylverbindungen zu synthetisieren. Diese Biarylstrukturen sind von Bedeutung in Pharmazeutika, Agrochemikalien und organischen Materialien.
Synthese von molekularen Schaltern
Die Verbindung ist an der Synthese von 9,10-Diarylanthracenen beteiligt , die als molekulare Schalter verwendet werden. Diese Schalter haben Anwendungen in der Molekularelektronik und Photonik, wo sie ihre Konformation als Reaktion auf äußere Reize wie Licht, pH-Wert oder elektrisches Feld verändern können. Dadurch eignen sie sich zur Herstellung von reaktionsfähigen Materialien.
Friedel-Crafts-Alkylierungsreaktionen
Sie dient als Reaktant in Friedel-Crafts-Alkylierungsreaktionen . Diese Art von Reaktion wird verwendet, um Alkylgruppen in ein aromatisches System einzuführen, was die elektronischen Eigenschaften von Molekülen modifizieren kann. Dies führt zu Anwendungen bei der Entwicklung neuer organischer Halbleiter und anderer elektronischer Materialien.
Entwicklung von Antitumormitteln
Dieses Boronsäurederivat wird zur Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP) verwendet . Diese Inhibitoren haben potenzielles Anwendungspotenzial als Antitumormittel, da sie die korrekte Trennung von Chromosomen während der Zellteilung stören können. Dies führt zu Apoptose in schnell teilenden Krebszellen.
Funktionalisierung über Lithiierung
Die Verbindung kann über Lithiierung und anschließende Reaktion mit Elektrophilen funktionalisiert werden . Dieser Prozess ist wertvoll für die Einführung von funktionellen Gruppen in den Phenylring, die dann weiter für die Synthese komplexer organischer Moleküle mit spezifischen Eigenschaften für die Arzneimittelentwicklung oder Materialwissenschaften genutzt werden können.
Selektive Rhodium-katalysierte konjugierte Addition
Selektive Rhodium-katalysierte konjugierte Additionsreaktionen beinhalten diese Verbindung als Reaktant . Solche Reaktionen sind wichtig für die selektive Einführung von Substituenten in konjugierte Alkene. Dies ist ein kritischer Schritt bei der Synthese verschiedener Naturstoffe und Pharmazeutika.
Forschung zur chemischen Synthese
Die Verbindung wird in der chemischen Syntheseforschung umfangreich verwendet, wobei ihre Boronsäuregruppe für verschiedene organische Umlagerungen genutzt wird . Ihre Stabilität und Reaktivität machen sie zu einem wertvollen Baustein bei der Konstruktion komplexer organischer Moleküle.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft wird This compound auf ihr Potenzial untersucht, neue Polymere und Beschichtungen zu schaffen . Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen bilden, was nützlich ist, um selbstheilende Materialien oder Materialien mit dynamischen Eigenschaften zu schaffen.
Safety and Hazards
This compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves, clothing, and eye/face protection .
Wirkmechanismus
The pharmacokinetics of boronic acids can vary widely depending on their chemical structure. Some boronic acids are well absorbed and have good bioavailability, while others are not. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a specific boronic acid would need to be determined experimentally .
The action of a boronic acid compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the boronic acid functional group. Boronic acids can form reversible covalent complexes with diols in aqueous solution at physiological and slightly acidic pH, which can influence their reactivity and stability .
Eigenschaften
IUPAC Name |
[2-fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVNGATAFRLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660206 | |
| Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-58-4 | |
| Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


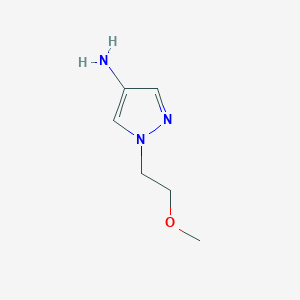
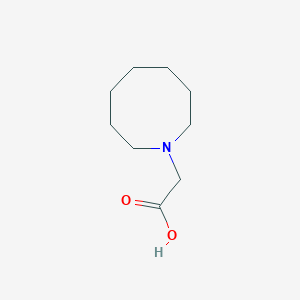
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

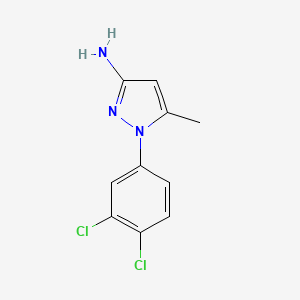
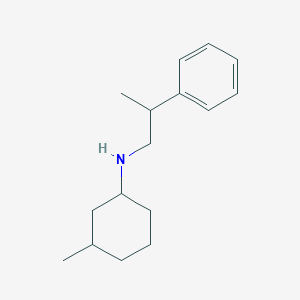


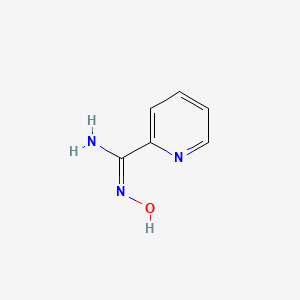
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)

